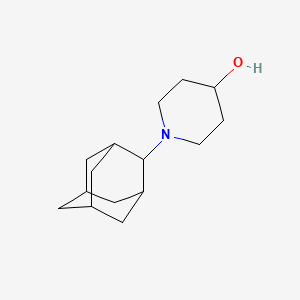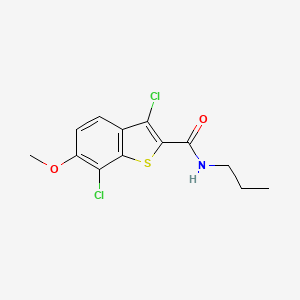
1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid' (BNHCA) is a chiral organic compound that has been extensively studied for its applications in various fields of science, including chemistry, biology, and material science. BNHCA is a versatile molecule that exhibits unique properties due to its chiral nature, making it an ideal candidate for use in a wide range of applications.
Mécanisme D'action
The mechanism of action of 1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid is not well understood, but it is believed to involve the formation of a complex with a metal ion, which then catalyzes a reaction. The chiral nature of this compound allows for the formation of enantiomeric complexes, which can exhibit different catalytic properties.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, but it has been shown to exhibit low toxicity and biocompatibility. It has been used as a building block in the synthesis of biocompatible materials and as a chiral ligand in the synthesis of bioactive compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid in lab experiments include its chiral nature, which allows for the formation of enantiomeric complexes, and its versatility, which makes it an ideal candidate for use in a wide range of applications. The limitations of using this compound in lab experiments include its high cost and the difficulty of synthesizing it in large quantities.
Orientations Futures
There are many potential future directions for the use of 1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid in scientific research. Some of these include:
1. Development of new synthetic methods for the preparation of this compound and its derivatives.
2. Exploration of the use of this compound in the synthesis of new bioactive compounds.
3. Investigation of the use of this compound as a chiral ligand in catalytic reactions.
4. Study of the potential applications of this compound in material science, including the development of new biocompatible materials.
5. Investigation of the potential use of this compound in drug delivery systems.
Conclusion
In conclusion, 'this compound' is a versatile and chiral organic compound that has many potential applications in scientific research. Its unique properties make it an ideal candidate for use in a wide range of fields, including chemistry, biology, and material science. Further research is needed to fully explore the potential of this compound and its derivatives.
Méthodes De Synthèse
The synthesis of 1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid can be achieved through a variety of methods, including oxidative coupling, Friedel-Crafts acylation, and palladium-catalyzed cross-coupling reactions. The most common method involves the oxidative coupling of naphthalene derivatives, which is a straightforward and efficient process.
Applications De Recherche Scientifique
1,1'-binaphthalene-4,4',5,5',8,8'-hexacarboxylic acid has been extensively studied for its applications in various fields of science, including asymmetric synthesis, catalysis, and material science. Its chiral nature makes it an ideal candidate for use in enantioselective reactions, and it has been used as a chiral auxiliary in a variety of asymmetric transformations.
Propriétés
IUPAC Name |
8-(4,5,8-tricarboxynaphthalen-1-yl)naphthalene-1,4,5-tricarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14O12/c27-21(28)11-5-7-15(25(35)36)19-13(23(31)32)3-1-9(17(11)19)10-2-4-14(24(33)34)20-16(26(37)38)8-6-12(18(10)20)22(29)30/h1-8H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFYKLVYKPCCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1C3=C4C(=CC=C(C4=C(C=C3)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5161284.png)
![5'-allyl 3'-benzyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5161285.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5161293.png)

![2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5161304.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161310.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161339.png)

![methyl 8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5161368.png)

![4-[5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5161385.png)

